molecular formula C3H10BNaO3 B096778 Sodium trimethoxyborohydride CAS No. 16940-17-3

Sodium trimethoxyborohydride

Cat. No.: B096778
CAS No.: 16940-17-3
M. Wt: 127.91 g/mol
InChI Key: ZVENNRNBYXIZAI-UHFFFAOYSA-N
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Description

Sodium trimethoxyborohydride (NaB(OCH₃)₃H, CAS 16940-17-3) is a specialized borohydride reagent with a molecular weight of 127.91 g/mol. It exists as a white powder with a melting point of 230°C and is soluble in dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), and most organic solvents . Structurally, it features three methoxy groups attached to a boron center, which modulates its reactivity compared to simpler borohydrides like sodium borohydride (NaBH₄).

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium hydrotrimethoxyborate can be synthesized through the reaction of sodium borohydride with methanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

NaBH4+3CH3OHNaB(OCH3)3H+3H2\text{NaBH}_4 + 3 \text{CH}_3\text{OH} \rightarrow \text{NaB(OCH}_3\text{)}_3\text{H} + 3 \text{H}_2 NaBH4​+3CH3​OH→NaB(OCH3​)3​H+3H2​

Industrial Production Methods

Industrial production of sodium hydrotrimethoxyborate involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain high-purity sodium hydrotrimethoxyborate .

Chemical Reactions Analysis

Types of Reactions

Sodium hydrotrimethoxyborate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form borate esters.

    Reduction: It acts as a reducing agent in organic synthesis.

    Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: It is used in the presence of catalysts such as palladium or nickel.

    Substitution: Reagents like halides or acids can facilitate substitution reactions.

Major Products

Scientific Research Applications

Organic Synthesis

Selective Reducing Agent
Sodium trimethoxyborohydride is primarily utilized as a selective reducing agent in organic synthesis. Its ability to reduce carbonyl compounds to alcohols makes it valuable in the pharmaceutical and chemical industries. The compound can selectively reduce aldehydes and ketones without affecting other functional groups, which is crucial for synthesizing complex organic molecules.

Mechanism of Action
The reduction mechanism involves the transfer of hydride ions from this compound to the electrophilic carbonyl carbon, forming an alkoxide intermediate that can be protonated to yield the corresponding alcohol. This selectivity is often influenced by reaction conditions such as temperature, solvent, and the presence of catalysts .

Hydrogen Generation

Fuel Cells
One of the most promising applications of this compound is in hydrogen generation for fuel cells. The compound can release hydrogen gas when hydrolyzed, providing a clean energy source. This reaction is particularly advantageous because it can occur under mild conditions, making it suitable for portable fuel cell applications .

Reaction Equation
The hydrolysis reaction can be represented as follows:

NaB OCH3 3+H2ONaOH+B OH 3+H2\text{NaB OCH}_3\text{ }_3+\text{H}_2\text{O}\rightarrow \text{NaOH}+\text{B OH }_3+\text{H}_2

This reaction not only produces hydrogen but also generates sodium hydroxide and boric acid as byproducts, which can be further utilized in various chemical processes .

Materials Science

Composite Materials
this compound has been explored for use in composite materials due to its lightweight and strong bonding properties. Its incorporation into polymer matrices enhances mechanical strength and thermal stability, making it suitable for applications in aerospace and automotive industries .

Nanotechnology Applications
In nanotechnology, this compound serves as a reducing agent for synthesizing metal nanoparticles. The controlled reduction allows for the production of nanoparticles with specific sizes and shapes, which are critical in catalysis, electronics, and medical applications .

Case Study 1: Selective Reduction of Ketones

A study demonstrated the efficacy of this compound in selectively reducing ketones to alcohols under mild conditions. The reaction was carried out in tetrahydrofuran (THF) at room temperature, yielding high selectivity with minimal side products. This showcases its potential for large-scale industrial applications where purity is paramount .

Case Study 2: Hydrogen Production for Fuel Cells

Research highlighted the use of this compound in generating hydrogen for proton exchange membrane fuel cells (PEMFCs). The hydrolysis process was optimized to maximize hydrogen yield while minimizing byproduct formation. This application is particularly relevant for developing sustainable energy solutions .

Mechanism of Action

The mechanism of action of sodium hydrotrimethoxyborate involves its ability to donate hydride ions (H-) in reduction reactions. This property makes it a valuable reducing agent in organic synthesis. Additionally, its boron content allows it to form coordination complexes with various molecules, enhancing its reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Comparison with Sodium Borohydride (NaBH₄)

Reactivity and Selectivity

Property Sodium Trimethoxyborohydride Sodium Borohydride (NaBH₄)
Reducing Strength Slightly stronger than NaBH₄ Moderate; limited to aldehydes/ketones
Steric Hindrance Effective in hindered substrates (e.g., α-branched lactones) Less effective in hindered systems
Racemization Risk Low in chiral substrates Higher risk due to smaller size
Reaction Conditions Operates at −30°C for high selectivity Typically requires room temperature

Comparison with Other Borohydrides

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)

Property This compound Sodium Triacetoxyborohydride (STAB)
Reducing Power Stronger than NaBH₄ Weaker; selective for imine reductions
Solubility Prefers CH₂Cl₂/THF Compatible with acetic acid
Applications Reduces esters and Se-Se bonds Specialized for reductive aminations

Lithium Aluminum Hydride (LiAlH₄)

  • Reduction Scope : LiAlH₄ is significantly stronger, reducing esters, amides, and nitriles, but is incompatible with protic solvents .
  • Safety : LiAlH₄ poses greater hazards (violent water reactivity) compared to NaB(OCH₃)₃H .

Data Tables

Table 1: Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound 127.91 230 CH₂Cl₂, THF
Sodium Borohydride 37.83 ~400 Water, alcohols
Sodium Triacetoxyborohydride 211.94 116–120 THF, DCM

Table 2: Application Examples

Compound Substrate Outcome Reference
NaB(OCH₃)₃H Diiminium ion 14 Pentacycle (+)-17 (89% yield, d.r. >20:1)
NaBH₄ Lactones High racemization (8–13%)
STAB Imines Selective reductive amination

Biological Activity

Sodium trimethoxyborohydride (Na[HB(OCH₃)₃]) is a chemical compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its synthesis, stability, reactivity, and applications in reducing agents, along with case studies and relevant research findings.

Synthesis and Stability

This compound is synthesized through the reaction of sodium hydride (NaH) with trimethyl borate (B(OCH₃)₃). This process is significant as it produces sodium borohydride (NaBH₄), which is a widely used reducing agent. The reaction can be summarized as follows:

4 NaH+B OCH3 3NaBH4+3NaOCH3\text{4 NaH}+\text{B OCH}_3\text{ }_3\rightarrow \text{NaBH}_4+3\text{NaOCH}_3

The synthesis typically occurs in an inert atmosphere to prevent moisture interference, as this compound is stable in dry air but reacts with strong acids and slowly with water .

Reactivity and Mechanism

This compound exhibits unique reactivity due to its boron-hydride bond. It serves as a selective reducing agent for various functional groups, including esters and aldehydes. The mechanism involves the transfer of hydride ions to electrophilic centers, which facilitates the reduction process.

A notable study demonstrated the selective reduction of esters using this compound, highlighting its effectiveness in converting esters to alcohols under mild conditions . The reaction conditions typically include dimethoxyethane as a solvent, allowing for efficient hydride transfer.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its application in organic synthesis rather than direct biological effects. However, its role as a reducing agent can indirectly influence biological systems by facilitating the synthesis of biologically active compounds.

Case Studies

  • Reduction of Esters : A study conducted by the National Research Council of Canada focused on the selective reduction of esters using this compound. The results indicated high yields of alcohols, demonstrating its potential utility in synthesizing pharmaceutical intermediates .
  • Synthesis of Bioactive Molecules : this compound has been utilized in synthesizing various bioactive molecules. For instance, it has been employed in the reduction of α-amino aldehydes to their corresponding amines, which are crucial in drug development .

Research Findings

Recent research has elucidated several key findings regarding the biological applications and safety profile of this compound:

  • Stability : It remains stable under dry conditions and poses minimal risk when handled appropriately. Its reactivity with water necessitates careful storage and handling procedures .
  • Safety : Considered relatively safe compared to other boron compounds, it does not exhibit significant toxicity under controlled laboratory conditions .
  • Industrial Applications : this compound's utility extends beyond laboratory settings into industrial applications where it is used for large-scale reductions in pharmaceutical manufacturing .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for sodium trimethoxyborohydride, and how do reaction conditions influence purity?

this compound is typically synthesized via reactions between alkali metal hydrides and methyl borate derivatives. For example, H. C. Brown et al. demonstrated its preparation by reacting sodium hydride with trimethyl borate under controlled anhydrous conditions . Purity (>95%) is achieved through rigorous solvent selection (e.g., THF or methanol) and post-synthetic purification via aqueous workup and HPLC analysis . Variations in stoichiometry, temperature, and solvent polarity directly impact yield and impurity profiles.

Q. How is this compound utilized as a reducing agent in organic synthesis?

It serves as a selective reductant for iminium ions, nitroolefins, and carbonyl groups. For instance, in the synthesis of Arp2/3 inhibitors, this compound reduces nitroolefins to amines with >98% purity, followed by Pd/C-catalyzed hydrogenation . Its milder reactivity compared to NaBH4 allows selective reduction in the presence of sensitive functional groups (e.g., esters or lactams) .

Q. What analytical methods are critical for characterizing this compound and its reaction products?

HPLC with UV detection is standard for assessing purity (>95% threshold) . NMR spectroscopy (¹H/¹³C) and X-ray crystallography validate stereochemical outcomes in reductions, such as the diastereoselective formation of pentacyclic alkaloids . Combustion analysis (C, H, O) and mass spectrometry confirm molecular weight and elemental composition .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in synthesizing sodium borohydride (NaBH4) for hydrogen storage?

this compound undergoes disproportionation at 230°C to form NaBH4 and NaB(OCH3)4, bypassing hazardous diborane intermediates . However, scalability is limited by side reactions (e.g., methoxide exchange) and energy-intensive conditions. Recent studies propose mechanochemical methods to improve efficiency, though challenges in byproduct removal persist .

Q. How does steric bulk influence this compound’s stereoselectivity compared to NaBH4?

this compound’s methoxy groups create steric hindrance, favoring hydride transfer from less hindered faces. In the reduction of amino ketones, this results in >90% selectivity for the endo isomer, whereas NaBH4 in methanol yields a 60:40 ratio due to solvent-mediated electronic effects . Computational models (DFT) corroborate steric control over transition-state geometry .

Q. What strategies resolve contradictions in literature regarding this compound’s efficacy in diborane generation?

Early studies reported inconsistent diborane yields (56% vs. 99%) due to variable stirring efficiency and lithium hydride particle size . Controlled experiments using standardized mesh sizes (10–100 μm LiH) and optimized BF3·Et2O stoichiometry improved reproducibility (85–90% yield) . Kinetic studies further identified temperature thresholds (<50°C) to minimize side reactions .

Q. How can enantioselectivity be optimized in this compound-mediated reductions of complex alkaloids?

Pre-activation of substrates (e.g., lactams with Tf2O) generates reactive diiminium ions, enabling stereocontrol via chiral auxiliaries or solvent polarity. For example, (−)-mehranine synthesis achieved >20:1 d.r. by pairing this compound with tri-n-butyltin hydride to stabilize intermediates . Cryogenic conditions (−78°C) further suppress epimerization .

Q. What are the limitations of this compound in energy storage applications, and how are they addressed?

While it enables NaBH4 synthesis, its hygroscopicity and moisture sensitivity limit long-term stability. Encapsulation in silica matrices or ionic liquid-based electrolytes mitigates hydrolysis . Recent work also explores co-reduction with Mg–Al alloys to bypass diborane dependency, though energy densities remain suboptimal (~5 wt.% H2) .

Q. Methodological Considerations

Q. How should researchers handle this compound’s sensitivity to moisture and oxygen?

Conduct reactions under inert atmosphere (Ar/N2) using dried solvents (e.g., THF over molecular sieves). Quench excess reagent with saturated NaHCO3 to prevent exothermic decomposition . Storage at −20°C in sealed, desiccated containers extends shelf life (>6 months) .

Q. What computational tools aid in predicting this compound’s reactivity in novel substrates?

Molecular docking (AutoDock) and transition-state modeling (Gaussian) predict steric/electronic effects on hydride transfer. For instance, these tools validated the preference for C19 reduction over C2 in pentacycle formation . MD simulations further assess solvation effects in enantioselective reductions .

Properties

IUPAC Name

sodium;trimethoxyboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10BO3.Na/c1-5-4(6-2)7-3;/h4H,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDOFGWTIAZCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH-](OC)(OC)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10BNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16940-17-3
Record name Sodium trimethoxyborohydride
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Record name Sodium hydrotrimethoxyborate(1-)
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Record name Sodium hydrotrimethoxyborate(1-)
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